molecular formula C21H25Cl2N3O2 B14191938 N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide CAS No. 923024-51-5

N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide

Cat. No.: B14191938
CAS No.: 923024-51-5
M. Wt: 422.3 g/mol
InChI Key: ZCTIKWDKXFRMTQ-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a piperazine ring. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methoxyphenylamine with a suitable alkylating agent under controlled conditions.

    Attachment of the Butanamide Chain: The piperazine intermediate is then reacted with a butanoyl chloride derivative to form the butanamide chain.

    Introduction of the Dichlorophenyl Group: Finally, the dichlorophenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in neurotransmitter levels and receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide can be compared with other similar compounds, such as:

    N-(2,4-Dichlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    N-(2,4-Dichlorophenyl)-4-[4-(2-hydroxyphenyl)piperazin-1-yl]butanamide: This compound features a hydroxyphenyl group, which can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

923024-51-5

Molecular Formula

C21H25Cl2N3O2

Molecular Weight

422.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide

InChI

InChI=1S/C21H25Cl2N3O2/c1-28-20-6-3-2-5-19(20)26-13-11-25(12-14-26)10-4-7-21(27)24-18-9-8-16(22)15-17(18)23/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3,(H,24,27)

InChI Key

ZCTIKWDKXFRMTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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